
Manganese octoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese octoate is a chemical compound derived from the combination of manganese, a transition metal, and octoic acid. The resulting compound, often formulated as Mn(OOCCH2)7CH3, features a distinctive octahedral structure. This specific arrangement of atoms imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions. This compound is widely used as a catalyst in various industrial processes, particularly in the polymerization of materials and as a drier in oil-based paints .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese octoate is typically synthesized through the reaction of manganese salts with octoic acid. One common method involves the reaction of manganese acetate with octoic acid in the presence of a solvent such as toluene. The reaction is carried out under reflux conditions, and the resulting this compound is purified through distillation or crystallization .
Industrial Production Methods: In industrial settings, this compound is produced using a precipitation method. This involves the reaction of manganese salts with octoic acid in the presence of a base such as sodium hydroxide. The resulting precipitate is filtered, washed, and dried to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese octoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its catalytic properties make it particularly effective in polymerization reactions, where it facilitates the transformation of reactants into products by lowering the activation energy .
Common Reagents and Conditions:
Oxidation: this compound can catalyze the oxidation of organic compounds, often using hydrogen peroxide as the oxidant.
Reduction: this compound can also participate in reduction reactions, where it acts as a reducing agent in the presence of suitable substrates.
Substitution: In substitution reactions, this compound can replace other metal catalysts, providing a more stable and efficient catalytic system.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, in polymerization reactions, this compound helps control the molecular weight and structure of polymers, influencing their mechanical and thermal properties .
Wissenschaftliche Forschungsanwendungen
Manganese octoate has a wide range of scientific research applications across various fields:
Biology: this compound’s catalytic properties are utilized in biological research to study enzyme-like reactions and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Wirkmechanismus
Manganese octoate exerts its effects by acting as a catalyst in various chemical reactions. It accelerates these reactions by lowering the activation energy, facilitating the transformation of reactants into products more efficiently. The compound’s effectiveness as a catalyst is particularly notable in polymerization reactions, where it helps control the molecular weight and structure of polymers . The specific arrangement of atoms in this compound’s octahedral structure imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C16H32MnO4 |
|---|---|
Molekulargewicht |
343.36 g/mol |
IUPAC-Name |
manganese;octanoic acid |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10); |
InChI-Schlüssel |
XKTPUMMWAZHLSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



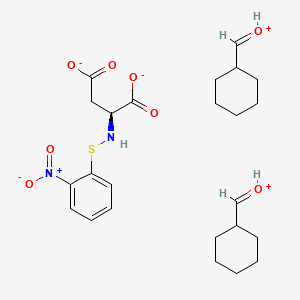
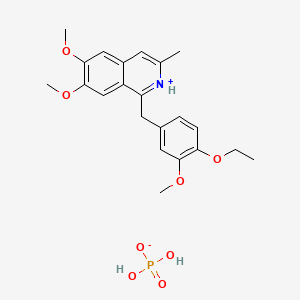

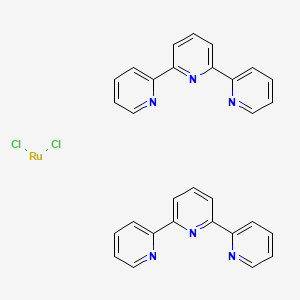
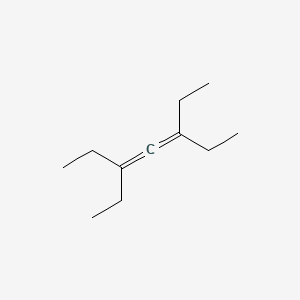
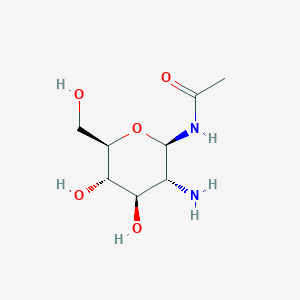

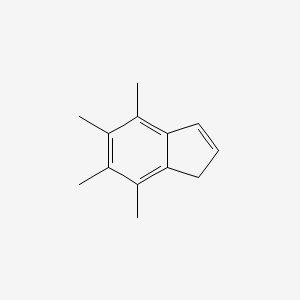

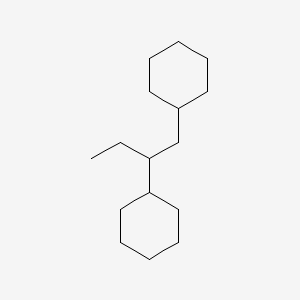
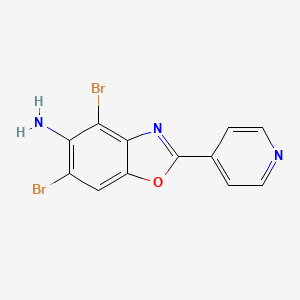
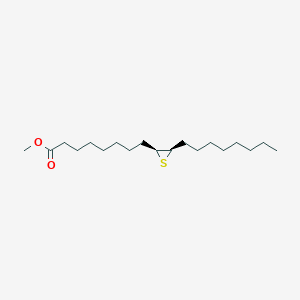
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
